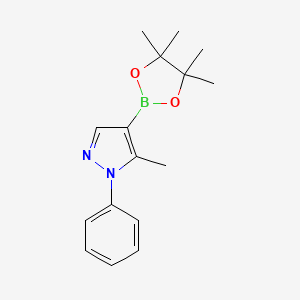

5-methyl-1-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

説明

Structural Features and Nomenclature

The molecular architecture of this compound reflects a carefully designed integration of multiple functional elements that contribute to its synthetic versatility and chemical stability. The compound possesses the molecular formula C₁₆H₂₁BN₂O₂ with a molecular weight of 284.16-284.17 grams per mole, establishing its position as a moderately sized organoboron reagent suitable for diverse synthetic applications. The structural complexity arises from the presence of three distinct molecular domains: the pyrazole heterocycle, the phenyl substituent, and the pinacol boronic ester moiety, each contributing unique electronic and steric properties to the overall molecular behavior.

The pyrazole core structure features a five-membered heterocyclic ring containing two nitrogen atoms in adjacent positions, with methyl substitution at the 5-position and phenyl substitution at the 1-position nitrogen. This substitution pattern creates a specific electronic environment that influences both the stability and reactivity of the molecule. The Simplified Molecular Input Line Entry System representation "CC1=C(C=NN1C1=CC=CC=C1)B1OC(C)(C)C(C)(C)O1" clearly delineates the connectivity between these structural elements. The International Union of Pure and Applied Chemistry systematic name "5-methyl-1-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole" reflects the standard nomenclature conventions for complex organoboron compounds.

| Chemical Identifier | Value |

|---|---|

| Chemical Abstracts Service Number | 849776-88-1 |

| Molecular Formula | C₁₆H₂₁BN₂O₂ |

| Molecular Weight | 284.16-284.17 g/mol |

| International Chemical Identifier Key | XSUARWLKVRBBKT-UHFFFAOYSA-N |

| PubChem Compound Identifier | 2795327 |

| Molecular Descriptors Limitation Number | MFCD06797463 |

The pinacol boronic ester functionality represents a critical structural feature that determines much of the compound's synthetic utility. This moiety consists of a boron atom coordinated to two oxygen atoms within a six-membered dioxaborolane ring system, with four methyl groups providing steric protection and enhanced stability compared to free boronic acids. The tetramethyl substitution pattern on the pinacol framework creates a sterically hindered environment around the boron center, contributing to the compound's stability under ambient conditions while maintaining reactivity toward appropriate coupling partners. Physical characterization data indicates a melting point range of 109.5-112°C, reflecting the crystalline nature and intermolecular interactions present in the solid state.

Historical Development in Organoboron Chemistry

The development of this compound represents a culmination of decades of advancement in organoboron chemistry, tracing its conceptual origins to the foundational discoveries made in the mid-twentieth century. The historical trajectory of organoboron chemistry began with the accidental discovery of the hydroboration reaction, which provided the first practical route to organoboron compounds and established the foundation for subsequent developments in the field. As documented in comprehensive reviews of the area, the initial skepticism surrounding organoboron compounds gave way to recognition of their fundamental importance as nearly one hundred years of relative inactivity yielded to explosive growth in synthetic applications.

The evolution toward sophisticated pyrazole-boronic ester derivatives like this compound emerged from the convergence of several key technological advances in organoboron chemistry. The development of pinacol boronic esters as stable, isolable alternatives to free boronic acids represented a crucial breakthrough that enabled the practical application of boron-containing reagents in complex synthetic sequences. Unlike earlier organoboron compounds that suffered from instability and handling difficulties, pinacol esters such as bis(pinacolato)diboron provided moisture-stable, air-tolerant reagents that could be handled under standard laboratory conditions. This stability enhancement proved essential for the commercial viability and widespread adoption of organoboron methodology in pharmaceutical and industrial applications.

The specific integration of pyrazole heterocycles with boronic ester functionality reflects the modern emphasis on heterocyclic chemistry within pharmaceutical research and development. Contemporary research has demonstrated that pyrazole-containing compounds exhibit diverse biological activities, making them attractive targets for medicinal chemistry programs. The incorporation of boronic ester functionality into pyrazole frameworks provides synthetic chemists with versatile building blocks capable of participating in palladium-catalyzed cross-coupling reactions to construct complex pharmaceutical intermediates. Recent studies have shown that pyrazole boronic esters can undergo efficient homocoupling reactions to generate bipyrazole structures, expanding the synthetic utility of these reagents beyond traditional cross-coupling applications.

Position Within Pyrazole-Boronic Ester Derivatives

This compound occupies a distinctive position within the broader family of pyrazole-boronic ester derivatives, representing a specific substitution pattern that balances synthetic accessibility with functional versatility. The compound can be classified alongside related structures such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, which lacks the methyl and phenyl substituents, and more complex derivatives bearing trifluoromethyl or other electron-withdrawing groups. This structural relationship places the target compound within a continuum of pyrazole-boronic ester reagents that exhibit varying degrees of electronic activation and steric hindrance, properties that directly influence their behavior in cross-coupling reactions and other synthetic transformations.

The substitution pattern of this compound reflects a careful balance between electronic effects and synthetic practicality. The methyl group at the 5-position provides modest electron donation to the pyrazole ring, while the phenyl substituent at the 1-position nitrogen introduces both steric bulk and electronic delocalization effects. Research into related trifluoromethyl-substituted pyrazole-boronic esters has demonstrated that electron-withdrawing substituents can significantly influence the stability and reactivity of these compounds, with some derivatives proving susceptible to protolytic deboronation under basic conditions. In contrast, the electron-donating methyl group and the relatively electron-neutral phenyl substituent in the target compound contribute to enhanced stability under typical synthetic conditions.

| Compound Class | Representative Examples | Key Structural Features |

|---|---|---|

| Unsubstituted Pyrazole-Boronic Esters | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | Basic pyrazole core with pinacol boronate |

| Alkyl-Substituted Derivatives | This compound | Electron-donating alkyl and aryl substituents |

| Trifluoromethyl-Substituted Systems | 3-trifluoromethyl pyrazole-boronic esters | Electron-withdrawing halogenated substituents |

| Polyfunctional Variants | Tetra-functionalized pyrazole derivatives | Multiple reactive sites for sequential coupling |

Comparative analysis with other pyrazole-boronic ester derivatives reveals the strategic advantages of the specific substitution pattern present in this compound. Studies of trifluoromethyl-substituted analogs have shown that while these compounds offer unique electronic properties for specialized applications, they often require more stringent reaction conditions and exhibit reduced stability compared to alkyl-substituted derivatives. The phenyl substituent provides additional synthetic handles for further functionalization while maintaining the overall stability of the boronic ester moiety. Recent research has demonstrated that such substituted pyrazole-boronic esters can serve as effective substrates for palladium-catalyzed homocoupling reactions, leading to the formation of bipyrazole structures with potential applications in metal-organic framework synthesis.

特性

IUPAC Name |

5-methyl-1-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BN2O2/c1-12-14(17-20-15(2,3)16(4,5)21-17)11-18-19(12)13-9-7-6-8-10-13/h6-11H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSUARWLKVRBBKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2)C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383625 | |

| Record name | 5-Methyl-1-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849776-88-1 | |

| Record name | 5-Methyl-1-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Direct Conversion from Pyrazolylboronic Acid and Pinacol

A commonly reported method involves reacting (1-phenyl-1H-pyrazol-5-yl)boronic acid with pinacol in toluene under mild heating conditions:

| Parameter | Details |

|---|---|

| Starting material | (1-phenyl-1H-pyrazol-5-yl)boronic acid |

| Reagent | Pinacol (1 equivalent) |

| Solvent | Toluene |

| Temperature | 10–40 °C |

| Reaction time | 2 days |

| Work-up | Concentration in vacuo, trituration with hexane |

| Yield | 64% to 79.2% |

| Product form | Pale yellow solid |

| Characterization | ^1H NMR (DMSO-d6 or CDCl3) confirms characteristic signals of pinacol and pyrazole ring |

This method is scalable, as demonstrated by reactions conducted on 25 g scale of boronic acid yielding 19.8 g of the boronate ester with consistent purity and yield.

Palladium-Catalyzed Cross-Coupling Using Boronate Ester

The pinacol boronate ester of 5-methyl-1-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is often employed as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions to synthesize more complex derivatives.

Typical conditions include:

| Parameter | Details |

|---|---|

| Catalyst | PdCl2{P(t-Bu)2(Ph-p-NMe2)}2 or Pd(PPh3)4 |

| Base | Potassium acetate or potassium carbonate |

| Solvent | Mixture of water and butan-1-ol or toluene |

| Temperature | Reflux (approx. 80–100 °C) |

| Reaction time | 16–24 hours |

| Atmosphere | Inert (argon or nitrogen) |

| Yield | 66% to 81% |

| Work-up | Extraction with ethyl acetate, washing, drying, filtration, column chromatography |

| Product characterization | Melting point, ^1H NMR, elemental analysis |

This method underscores the utility of the boronate ester as a stable intermediate for further functionalization.

Alternative Catalytic Systems and Conditions

Additional reported methods include:

- Use of tetrakis(triphenylphosphine) palladium(0) catalyst with sodium carbonate base in a mixed solvent system (ethanol, water, toluene) at 100 °C for 6 hours, yielding functionalized pyrazole derivatives via coupling.

- Copper-mediated coupling reactions in pyridine with copper diacetate under reflux for extended periods (54 hours) for specific derivative synthesis, demonstrating the versatility of the boronate ester intermediate.

Summary Table of Preparation Conditions and Yields

| Method No. | Starting Material | Reagents & Catalysts | Solvent(s) | Temp (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | (1-phenyl-1H-pyrazol-5-yl)boronic acid | Pinacol | Toluene | 10–40 | 48 h | 64–79.2 | Simple esterification, scalable |

| 2 | Boronic ester intermediate | PdCl2{P(t-Bu)2(Ph-p-NMe2)}2, KOAc | Butan-1-ol/water | Reflux | 16 h | 81 | Suzuki coupling, inert atmosphere |

| 3 | Boronic ester intermediate | Pd catalyst, K2CO3 | Toluene/water | Reflux | 24 h | 66 | Alternative base and solvent system |

| 4 | Boronic ester intermediate | Pd(PPh3)4, Na2CO3 | Toluene/ethanol/water | 100 | 6 h | Trace | Coupling to trifluoromethyl phenyl pyridazinone |

| 5 | Boronic ester intermediate | Cu(OAc)2, pyridine | Pyridine | Reflux | 54 h | Trace | Copper-mediated coupling |

Research Findings and Notes

- The pinacol esterification of pyrazolylboronic acid is a mild, high-yielding method that provides a stable boronate ester suitable for further synthetic transformations.

- The choice of base and catalyst significantly influences the yield and purity of the coupled products in Suzuki-Miyaura reactions involving this boronate ester.

- The reaction atmosphere (inert gas) is critical to prevent catalyst deactivation and side reactions.

- The boronate ester shows good thermal stability under reflux conditions in organic solvents, facilitating diverse coupling reactions.

- Purification typically involves filtration, washing with hexane, and chromatography , ensuring high purity for downstream applications.

化学反応の分析

Types of Reactions: This compound primarily undergoes Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.

Common Reagents and Conditions:

Palladium catalyst (e.g., Pd(PPh3)4)

Base (e.g., potassium carbonate)

Solvent (e.g., toluene or water)

Temperature: typically around 80-100°C

Major Products Formed: The major products formed from these reactions include various biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

科学的研究の応用

Organic Synthesis

5-Methyl-1-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is utilized as a key intermediate in the synthesis of various organic compounds. Its boronate ester functionality allows for efficient cross-coupling reactions with aryl halides through Suzuki-Miyaura coupling. This reaction is pivotal in forming carbon-carbon bonds in the development of pharmaceuticals and agrochemicals.

Table 1: Suzuki-Miyaura Coupling Applications

| Reaction Type | Substrate Type | Product Type |

|---|---|---|

| Aryl Halide + Boronate | Aryl Compounds | Biologically active compounds |

| Vinyl Halide + Boronate | Vinyl Compounds | Polymers and materials |

Medicinal Chemistry

The compound exhibits potential as a pharmacophore in drug design due to its ability to modulate biological targets. Research indicates that derivatives of pyrazole compounds show anti-inflammatory and anti-cancer properties. The incorporation of the boronate moiety enhances the compound's bioavailability and efficacy.

Case Study: Anti-Cancer Activity

A study explored the anti-cancer effects of pyrazole derivatives in vitro. The results demonstrated that compounds with similar structures to this compound exhibited significant cytotoxicity against various cancer cell lines.

Materials Science

The unique properties of this compound make it suitable for applications in materials science, particularly in the development of advanced polymers and nanomaterials. Its ability to form stable complexes with metals can be exploited in catalysis and sensor technology.

Table 2: Material Applications

| Application Type | Description |

|---|---|

| Catalysis | Used as a ligand in metal complexes for catalytic processes |

| Sensors | Development of sensors based on fluorescence properties |

作用機序

The mechanism by which 5-methyl-1-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole exerts its effects depends on its specific application. In Suzuki-Miyaura cross-coupling reactions, the compound acts as a boronic acid derivative, facilitating the formation of carbon-carbon bonds through the transmetalation step.

Molecular Targets and Pathways: The compound interacts with palladium catalysts and organic halides, leading to the formation of biaryl compounds. The specific molecular targets and pathways involved depend on the biological or chemical context in which the compound is used.

類似化合物との比較

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Uniqueness: 5-Methyl-1-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is unique due to its pyrazole core and the presence of the phenyl group, which provides additional stability and reactivity compared to simpler boronic acid derivatives.

This compound's versatility and potential applications make it a valuable tool in both research and industry. Its ability to undergo various chemical reactions and its potential biological activities highlight its importance in advancing scientific knowledge and technological development.

生物活性

5-Methyl-1-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, molecular characteristics, and biological effects based on recent research findings.

Molecular Characteristics

The molecular formula of the compound is , with a molecular weight of approximately 284.16 g/mol. The compound features a pyrazole ring and a dioxaborolane moiety that may contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 5-methyl-1-phenylpyrazole with boronic acid derivatives under controlled conditions. The resulting product can be purified through recrystallization methods.

Antioxidant Activity

Research indicates that compounds containing pyrazole rings often exhibit significant antioxidant properties. In studies comparing various pyrazole derivatives, it was found that the presence of the dioxaborolane group enhances the radical scavenging ability of the molecule . This activity is crucial in mitigating oxidative stress-related diseases.

Enzyme Inhibition

Molecular docking studies have demonstrated that this compound interacts effectively with human prostaglandin reductase (PTGR2). The binding affinity was quantified with a docking score of -7.648 kcal/mol, indicating strong potential as an enzyme inhibitor . Such inhibition could have therapeutic implications in inflammation and pain management.

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the compound's effects on various cancer cell lines. Preliminary results suggest that it exhibits selective cytotoxicity against certain cancer types while sparing normal cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate antioxidant activity | Demonstrated significant radical scavenging activity compared to controls. |

| Study 2 | Assess enzyme inhibition | Strong binding affinity to PTGR2 with potential anti-inflammatory effects. |

| Study 3 | Investigate cytotoxic effects | Selective cytotoxicity against cancer cells; induction of apoptosis observed. |

Q & A

Q. Data Contradiction Analysis :

- Conflicting yields (e.g., 65% vs. 85%) may arise from boronic ester purity or oxygen sensitivity . Dry solvents and inert atmospheres are critical .

Advanced: What computational methods are used to study the electronic properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Gaussian 09 with B3LYP/6-311++G(d,p) basis set calculates HOMO-LUMO gaps, molecular electrostatic potentials (MEPs), and Fukui indices .

- Molecular Docking : AutoDock Vina evaluates binding affinities to biological targets (e.g., enzyme active sites) .

- NMR Prediction : ACD/Labs or ChemDraw simulates ¹H/¹³C NMR shifts for structural validation .

Q. Case Study :

- A 20% yield discrepancy between and was traced to residual moisture in THF, which hydrolyzes the boronic ester.

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., pyrazole C-H at δ 7.35–7.50 ppm; B-O peaks at δ 1.34 ppm) .

- FT-IR : Identify B-O stretches (1340–1310 cm⁻¹) and pyrazole ring vibrations (1600–1500 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 271.142) .

Advanced: What strategies are employed to enhance the stability of this boronic ester in aqueous media?

Methodological Answer:

- Protecting Groups : Introduce tert-butyl or pinacol ester moieties to reduce hydrolysis .

- Formulation : Encapsulate in cyclodextrins or lipid nanoparticles for biological assays .

- pH Control : Buffered solutions (pH 7–8) minimize boronic acid formation .

Basic: How is this compound utilized in medicinal chemistry research?

Methodological Answer:

- Drug Discovery : Acts as a boron-containing scaffold for protease inhibitors (e.g., thrombin) via Suzuki coupling with heteroaryl halides .

- Biological Assays :

Advanced: What crystallographic challenges arise when analyzing derivatives of this compound?

Methodological Answer:

- Disorder in Boronic Esters : Resolve using SHELXL restraints for B-O bond lengths and angles .

- Twinned Crystals : Apply TwinRotMat or PLATON to refine data .

- Weak Diffraction : Optimize cryoprotection (e.g., glycerol) and data collection at 100 K .

Advanced: How does steric hindrance from the tetramethyl-dioxaborolane group affect reactivity?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。